1,7-Naphthyridine-6-carboxylic acid

CAS No.: 1368175-86-3

Cat. No.: VC2739207

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368175-86-3 |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 1,7-naphthyridine-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13) |

| Standard InChI Key | LGHAIFYRBKYBMV-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=NC=C2N=C1)C(=O)O |

| Canonical SMILES | C1=CC2=CC(=NC=C2N=C1)C(=O)O |

Introduction

Chemical Structure and Properties

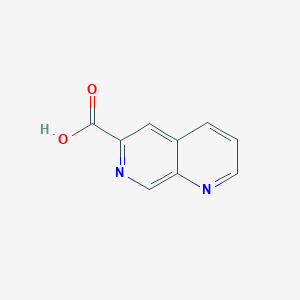

1,7-Naphthyridine-6-carboxylic acid features a bicyclic structure with nitrogen atoms positioned at positions 1 and 7 of the naphthyridine core, and a carboxylic acid group at position 6. This molecular architecture is fundamental to its biochemical behavior and interactions with biological targets.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 1,7-naphthyridine-6-carboxylic acid |

| CAS Number | 1368175-86-3 |

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13) |

| InChI Key | LGHAIFYRBKYBMV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=NC=C2N=C1)C(=O)O |

The presence of nitrogen atoms in the heterocyclic system enhances the compound's ability to form hydrogen bonds and coordinate with metal ions, properties that are crucial for its interactions with various enzymes and biological targets.

Mechanism of Action

Primary Target

Research has identified the primary molecular target of 1,7-Naphthyridine-6-carboxylic acid as the kinase PIP4K2A (Phosphatidylinositol-5-phosphate 4-kinase type-2 alpha). This enzyme plays a critical role in cellular signaling and is involved in regulating various cellular processes, making it a significant target for therapeutic intervention.

Biochemical Interactions

1,7-Naphthyridine-6-carboxylic acid exerts its effects through inhibition of PIP4K2A, disrupting the phosphoinositide pathway. This pathway is fundamental to numerous cellular functions, including:

-

Signal transduction

-

Membrane trafficking

-

Cell growth and proliferation

-

Cell survival mechanisms

The inhibition of PIP4K2A by this compound leads to alterations in these pathways, potentially resulting in disruption of cellular functions, particularly in pathogenic or cancerous cells.

Cellular and Molecular Effects

At the cellular level, 1,7-Naphthyridine-6-carboxylic acid influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated the ability to induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.

Synthesis Methods

Conventional Synthesis Approaches

Traditional approaches to synthesizing naphthyridine derivatives often involve multiple steps and require expensive reagents and catalysts. These methods frequently involve flammable, explosive, or highly toxic reagents, leading to significant environmental concerns and limitations for industrial-scale production .

Modern Synthesis Methods

Recent advances have led to more efficient and environmentally friendly synthesis methods for 1,7-naphthyridine derivatives. One such method involves:

-

Using 2-chloro-3-amino-pyridine as the starting material

-

Protecting the amino group

-

Performing lithiation followed by formylation reactions

-

Completing a cyclization reaction with acrylate compounds in the presence of Lewis acid

This modern synthesis approach offers several advantages:

-

Readily available raw materials

-

Higher yields

-

Better product quality

-

Simpler operational procedures

Spectroscopic Characterization

Spectroscopic data for synthesized 1,7-naphthyridine derivatives typically include:

NMR data:

-

1H NMR shows characteristic signals in the aromatic region (δ 8.13-9.41)

-

13C NMR shows signals corresponding to carboxylic acid carbon (δ 164.2) and aromatic carbons

Mass spectrometry data:

Chemical Reactions

Reactivity Profile

1,7-Naphthyridine-6-carboxylic acid participates in various chemical reactions typical of heterocyclic compounds containing carboxylic acid functionalities:

Oxidation Reactions

The compound can undergo oxidation to form corresponding naphthyridine derivatives, typically using oxidizing agents such as potassium permanganate and chromium trioxide.

Reduction Reactions

Reducing agents such as sodium borohydride and lithium aluminum hydride can be employed to yield different hydrogenated forms of the compound.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles such as amines and thiols.

Carboxylic Acid Reactions

The carboxylic acid group can participate in typical reactions including:

-

Esterification

-

Amide formation

-

Decarboxylation

-

Salt formation with bases

Biological Activities

1,7-Naphthyridine-6-carboxylic acid and related naphthyridine derivatives exhibit diverse biological activities that make them promising candidates for therapeutic development.

Antimicrobial Properties

Research has demonstrated that naphthyridine derivatives, including compounds related to 1,7-Naphthyridine-6-carboxylic acid, exhibit antimicrobial activity against various bacterial strains. These compounds show efficacy against both Gram-positive and Gram-negative bacteria, positioning them as potential alternatives or adjuncts to existing antibiotics in the face of increasing antimicrobial resistance.

Anticancer Activity

Among the most significant biological activities of 1,7-Naphthyridine-6-carboxylic acid is its anticancer potential. The compound has shown effectiveness in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression. Studies indicate that it can activate apoptotic pathways in cancer cells and modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cancer cell proliferation.

In vitro studies on various cancer cell lines have demonstrated that treatment with this compound and related derivatives results in significant apoptosis and reduced proliferation rates. The compound was particularly effective against breast cancer cells by modulating key signaling pathways involved in cell survival and growth.

| Biological Activity | Effect | Target |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria | Various bacterial enzymes |

| Anticancer | Induces apoptosis and inhibits proliferation | PIP4K2A and other kinases |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | Multiple targets including PIP4K2A |

Research Applications

Applications in Chemistry

In the field of chemistry, 1,7-Naphthyridine-6-carboxylic acid serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its distinctive structure and reactivity make it useful for developing novel chemical entities with potential biological activities and unique physical properties.

Applications in Biological Research

The compound has significant applications in biological research, particularly in studies focused on cellular signaling pathways and enzyme inhibition. Its ability to target specific kinases makes it a valuable tool for investigating the role of these enzymes in various biological processes and disease states.

Applications in Medicinal Chemistry

In medicinal chemistry, 1,7-Naphthyridine-6-carboxylic acid is explored as a pharmacophore in drug design. Its ability to inhibit specific kinases and other enzymes makes it a promising starting point for developing targeted therapeutics for cancer and infectious diseases.

Industrial Applications

Beyond biomedical applications, the compound has potential uses in the development of advanced materials, such as organic semiconductors and dyes. The unique electronic properties of its heterocyclic structure contribute to its potential in material science applications.

Comparison with Similar Compounds

Related Naphthyridine Compounds

Several compounds structurally related to 1,7-Naphthyridine-6-carboxylic acid have been studied, providing valuable insights into structure-activity relationships:

1,5-Naphthyridine

This isomer has similar structural features but different reactivity and applications compared to 1,7-Naphthyridine-6-carboxylic acid.

1,6-Naphthyridine

Known for its anticancer and antimicrobial properties, 1,6-Naphthyridine shares some biological activities with 1,7-Naphthyridine-6-carboxylic acid.

1,8-Naphthyridine-3-carboxylic Acids

These compounds have been investigated as antitumor agents. Research on 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids has shown moderate cytotoxic activity against several murine and human tumor cell lines .

Structure-Activity Relationships

Studies on related naphthyridine compounds have revealed important structure-activity relationships that may be relevant to 1,7-Naphthyridine-6-carboxylic acid:

-

The substitution pattern on the naphthyridine core significantly affects biological activity

-

The 2-thiazolyl group at the N-1 position of the naphthyridine structure enhances antitumor activity in related compounds

-

Regarding core ring structure, naphthyridine derivatives typically show higher activity compared to other heterocyclic analogs

-

At the C-7 position of related compounds, aminopyrrolidine derivatives demonstrate greater efficacy than other amines or thioether derivatives

These findings provide valuable guidance for potential structural modifications of 1,7-Naphthyridine-6-carboxylic acid to enhance its biological activities or improve its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume